Alalevonadifloxacin
Overview
Description
WCK-2349, also known as alalevonadifloxacin, is a novel antibacterial drug developed to treat infections caused by Gram-positive bacteria. It is the L-alanine ester pro-drug of levonadifloxacin, a benzoquinolizine fluoroquinolone. This compound has shown high oral bioavailability and is being developed as an oral pro-drug formulation of levonadifloxacin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WCK-2349 involves the esterification of levonadifloxacin with L-alanine. The reaction conditions typically include the use of a suitable esterification agent and a catalyst to facilitate the reaction. The process involves multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired ester .
Industrial Production Methods
Industrial production of WCK-2349 follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency and stability of the final product. The use of advanced chromatographic techniques helps in the purification and isolation of WCK-2349 from impurities .
Chemical Reactions Analysis
Types of Reactions
WCK-2349 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert WCK-2349 into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions include various derivatives of WCK-2349, which can have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
WCK-2349 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its antibacterial properties against Gram-positive bacteria.
Medicine: Developed as a treatment for infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
WCK-2349 exerts its effects by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. By inhibiting DNA gyrase, WCK-2349 prevents the bacteria from replicating and ultimately leads to bacterial cell death. This mechanism is particularly effective against resistant strains of bacteria, making WCK-2349 a valuable addition to the arsenal of antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
Levonadifloxacin: The active form of WCK-2349, used in intravenous formulations.
Moxifloxacin: Another fluoroquinolone with similar antibacterial properties.
Gatifloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness
WCK-2349 is unique due to its high oral bioavailability and effectiveness against resistant bacterial strains. Unlike other fluoroquinolones, WCK-2349 is specifically designed as a pro-drug to enhance its absorption and efficacy .
Properties
CAS No. |
706809-20-3 |
---|---|
Molecular Formula |
C22H26FN3O5 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C22H26FN3O5/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24/h9-13H,3-8,24H2,1-2H3,(H,28,29)/t11-,12-/m0/s1 |
InChI Key |
OUXXDXXQNWKOIF-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O |
SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(12S)-8-(4-((2S)-2-aminopropanoyl)oxypiperidin-1-yl)-7-fluoro-12-methyl-4-oxo-1-azatricyclo(7.3.1.05,13)trideca-2,5,7,9(13)-tetraene-3-carboxylic acid alalevonadifloxacin L-Alanine, 1-((5S)-2-carboxy-9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo(ij)quinolizin-8-yl)-4-piperidinyl ester WCK 2349 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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